2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine
Description
2-(Azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a methyl group at position 3 and an azetidin-1-yl (a four-membered saturated ring containing one nitrogen atom) at position 2. This scaffold is pharmacologically significant due to its structural similarity to bioactive imidazo[4,5-b]pyridine derivatives, which are known for antibacterial, antiviral, and anticancer properties .
Properties
IUPAC Name |
2-(azetidin-1-yl)-3-methylimidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-13-9-8(4-2-5-11-9)12-10(13)14-6-3-7-14/h2,4-5H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZAROTTWFKGJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine typically involves the construction of the azetidine ring followed by the formation of the imidazo[4,5-b]pyridine core. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the use of molecular iodine as a catalyst under microwave irradiation has been reported to be effective for synthesizing azetidinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-throughput techniques and advanced purification methods to ensure the scalability and reproducibility of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the azetidine or imidazo[4,5-b]pyridine rings.
Scientific Research Applications
2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on substituent type and position. Key comparisons include:
Key Observations :
Key Insights :
- Therapeutic vs. Toxic Effects: While 2-(azetidin-1-yl)-3-methyl derivatives are hypothesized to be therapeutic, structural analogs like PhIP demonstrate carcinogenicity, underscoring the critical role of substituent selection .
- Kinase Inhibition : Azetidine’s rigidity may mimic the adenine-binding pocket of kinases, similar to ethyl/isobutyl substituents in dual-acting compounds (e.g., ’s 2l) .
Pharmacokinetic Considerations
- Bioavailability : Azetidine’s small size and polarity may enhance solubility compared to lipophilic aryl groups (e.g., 4-methoxyphenyl), though this requires experimental validation .
- Metabolic Stability: Chlorine or azetidine substituents could reduce oxidative metabolism compared to methyl or amino groups, extending half-life .
Biological Activity
2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound can be characterized by its molecular formula and a molecular weight of approximately 200.24 g/mol. Its structural features include an imidazo[4,5-b]pyridine core fused with an azetidine ring, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit a wide range of biological activities, including:
- Antimicrobial : Exhibits activity against various bacterial and fungal strains.
- Antitumor : Shows potential as an anticancer agent through mechanisms such as apoptosis induction.
- Anti-inflammatory : Demonstrates the ability to reduce inflammation in animal models.
- Neuroprotective : May provide protective effects against neurodegenerative diseases.
The biological activity of 2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It can act on various neurotransmitter receptors, potentially influencing neurological pathways.
- Protein Interactions : The azetidine moiety facilitates binding to protein targets, enhancing its pharmacological profile.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the structure of 2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine can significantly impact its biological activity. Key findings include:
- Substituent Effects : Different substituents on the imidazo ring can enhance or diminish activity against specific targets.
- Ring Modifications : Alterations in the azetidine structure can affect binding affinity and selectivity towards biological targets.
Case Studies
Several studies have investigated the biological effects of 2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine:
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Antitumor Activity Study :
- A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the cell type. The mechanism was linked to apoptosis induction via caspase activation.
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Anti-inflammatory Effects :
- In vivo experiments showed that administration of the compound reduced paw edema in rat models by approximately 60%, indicating strong anti-inflammatory properties.
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Antimicrobial Efficacy :
- The compound was tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) between 15 to 30 µg/mL, highlighting its potential as an antimicrobial agent.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
